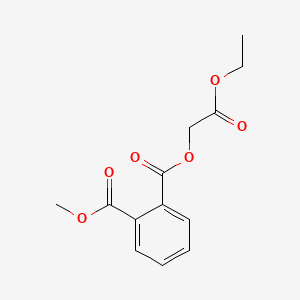

Ethoxycarbonylmethyl methyl phthalate

Description

Structure

3D Structure

Properties

CAS No. |

85-71-2 |

|---|---|

Molecular Formula |

C13H14O6 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

2-O-(2-ethoxy-2-oxoethyl) 1-O-methyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C13H14O6/c1-3-18-11(14)8-19-13(16)10-7-5-4-6-9(10)12(15)17-2/h4-7H,3,8H2,1-2H3 |

InChI Key |

OYMDOVKIWFMTAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC(=O)C1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Ethoxycarbonylmethyl Methyl Phthalate

Established Synthetic Pathways for Phthalate (B1215562) Ester Compounds

The industrial production of phthalate esters relies on well-understood and optimized chemical reactions, primarily involving phthalic anhydride (B1165640) as the starting material. These methods are designed for high-yield production and can be adapted for various alcohol precursors.

The most common method for synthesizing phthalate esters is the direct esterification of phthalic anhydride with one or more alcohols. researchgate.netasianpubs.org The process typically occurs in two sequential steps.

First, a rapid, non-catalytic reaction takes place where an alcohol molecule performs a nucleophilic attack on one of the carbonyl carbons of the phthalic anhydride ring. This results in the opening of the anhydride ring to form a monoester. researchgate.netasianpubs.org This initial step is generally fast and proceeds readily upon mixing the reactants. researchgate.net

The second step involves the esterification of the remaining carboxylic acid group on the monoester with a second molecule of alcohol to form the diester. This reaction is significantly slower than the first and is an equilibrium process. researchgate.netbiosynce.comresearchgate.net To drive the reaction toward the diester product, it is typically heated, and the water produced during the condensation is removed. biosynce.com

For the synthesis of an unsymmetrical diester like Ethoxycarbonylmethyl methyl phthalate, this process is modified. Phthalic anhydride is first reacted with one of the alcohols (e.g., methanol) to form the monoester intermediate (monomethyl phthalate). Subsequently, this intermediate is reacted with the second alcohol (ethyl glycolate) to yield the final unsymmetrical product. researchgate.net

Catalysts are crucial for accelerating the second, slower esterification step and for achieving high conversion rates to the diester product. biosynce.com A variety of catalysts are employed in industrial and laboratory settings.

Acid Catalysts : Traditional mineral acids such as sulfuric acid, hydrochloric acid, and phosphoric acid are widely used. researchgate.netbiosynce.com Sulfuric acid, for instance, protonates the carbonyl group of the monoester, making it more susceptible to nucleophilic attack by the alcohol. biosynce.com Para-toluenesulfonic acid is another common acid catalyst. google.com

Lewis Acid Catalysts : Metal-based catalysts, acting as Lewis acids, are also effective. Ferric chloride (FeCl₃) has been shown to be a crucial catalyst for the conversion of the monoester to the diester. researchgate.net Other effective metal catalysts include those based on titanium, zirconium, and tin. google.com

Solid Acid and Enzyme Catalysts : To facilitate easier separation and improve the environmental profile of the synthesis, solid acid catalysts are used. biosynce.com Additionally, enzyme catalysts, particularly lipases, offer high selectivity and operate under mild reaction conditions, presenting a greener alternative to traditional chemical catalysts. biosynce.com

| Catalyst Type | Examples | Role in Synthesis |

|---|---|---|

| Mineral Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Protonates the carbonyl group, increasing reactivity for the second esterification step. biosynce.com |

| Lewis Acids | Ferric Chloride (FeCl₃), Titanium-based catalysts | Facilitates the esterification of the monoester to the diester. researchgate.netgoogle.com |

| Solid Acid Catalysts | Sulfated Titanium Dioxide | Provides an easily separable, heterogeneous catalyst to increase reaction rate. sciforum.net |

| Enzyme Catalysts | Lipases | Offers high selectivity under mild, environmentally friendly conditions. biosynce.com |

Achieving maximum yield and purity in phthalate ester synthesis requires careful optimization of several reaction parameters. Experimental design methods, such as central composite design (CCD), are often employed to study the interplay between different variables and identify the optimal conditions. sciforum.net

Key parameters that are typically optimized include:

Molar Ratio of Reactants : The ratio of alcohol to phthalic anhydride (or monoester) is a critical factor. Using an excess of the alcohol can help drive the equilibrium towards the formation of the diester product. researchgate.netsciforum.net

Catalyst Concentration : The amount of catalyst must be sufficient to achieve a desirable reaction rate without causing unwanted side reactions. Studies have optimized catalyst loading as a percentage of the reactant weight. sciforum.net

Reaction Temperature : Temperature affects the rate of reaction. Conditions are often optimized to be below the boiling point of the alcohol or to utilize refluxing solvents like benzene (B151609) or toluene (B28343). researchgate.netasianpubs.org

Reaction Time : The duration of the reaction is optimized to ensure maximum conversion to the desired product. sciforum.net

For example, in the synthesis of dioctyl phthalate, optimal conditions were identified as a reaction time of 83 minutes, a catalyst amount of 9% by weight, and a 9:1 molar ratio of alcohol to anhydride, resulting in a 93% yield. sciforum.net

Targeted Synthesis of this compound

The synthesis of this compound (CAS No. 85-71-2) is a targeted process that requires precise control over the reaction sequence to produce the specific unsymmetrical diester. chemicalbook.com

The synthesis of this unsymmetrical ester necessitates a two-stage approach to ensure that the methyl and ethoxycarbonylmethyl groups are correctly positioned and to minimize the formation of the symmetric byproducts, dimethyl phthalate and bis(ethoxycarbonylmethyl) phthalate.

Selected Precursors:

Phthalic Anhydride : The foundational dicarboxylic acid source. researchgate.net

Methanol (B129727) (CH₃OH) : The precursor for the methyl ester group. researchgate.net

Ethyl Glycolate (B3277807) (HOCH₂COOCH₂CH₃) : The precursor for the ethoxycarbonylmethyl ester group.

Reaction Pathway:

Monoester Formation : Phthalic anhydride is first reacted with methanol. This reaction preferentially forms the monomethyl phthalate intermediate due to the high reactivity of the anhydride. This step can often be performed without a catalyst. researchgate.net

Second Esterification : The isolated monomethyl phthalate is then reacted with ethyl glycolate in the presence of an acid catalyst (e.g., sulfuric acid) and heat. This second step is slower and requires a catalyst to proceed efficiently to form the final this compound product. researchgate.netbiosynce.com

This stepwise approach provides the necessary specificity, which would be impossible in a one-pot reaction with all three precursors present simultaneously, as that would lead to a statistical mixture of three different diester products.

| Reaction Step | Reactants | Primary Product | Typical Conditions |

|---|---|---|---|

| 1: Monoesterification | Phthalic Anhydride + Methanol | Monomethyl Phthalate | Mixing of reactants, often without a catalyst. researchgate.net |

| 2: Diesterification | Monomethyl Phthalate + Ethyl Glycolate | This compound | Heating in the presence of an acid catalyst (e.g., H₂SO₄). researchgate.netbiosynce.com |

While the classical two-step acid-catalyzed esterification is a reliable method, research into the synthesis of other complex esters points toward methodologies that could enhance the purity and efficiency of this compound production. The synthesis of unsymmetrical molecules is an active area of research, with a focus on improving selectivity and reducing waste. researchgate.netnih.gov

Potential areas for methodological improvement include:

Advanced Catalytic Systems : The use of highly selective catalysts, such as specific enzyme systems or tailored solid-state catalysts, could improve the yield of the second esterification step while minimizing side reactions. biosynce.com For other complex esters, palladium-catalyzed reactions have been developed to create novel synthetic pathways. nih.gov

Divergent Synthesis Strategies : Methodologies developed for other unsymmetrical molecules, such as tetrazines, utilize versatile intermediates that can be selectively modified. nih.gov A similar approach could be envisioned where a phthalate monoester is activated in a specific way to ensure a clean and high-yielding reaction with the second, more complex alcohol.

Purification Techniques : Enhancing the purity of the final product often relies on advanced purification methods. While distillation is common, the high boiling point of this phthalate may necessitate vacuum distillation. youtube.com Chromatographic techniques are also standard for achieving high purity in laboratory-scale synthesis of complex esters. umw.edu

Applying these modern synthetic principles could lead to more efficient, scalable, and environmentally benign processes for producing high-purity this compound.

Synthesis of Related Phthalate Derivatives and Analogues for Comparative Studies

For comparative studies, the synthesis of symmetrical and other unsymmetrical phthalate esters is often undertaken. The reaction conditions and resulting yields provide valuable data for understanding the influence of the alkyl groups on the synthesis process and the properties of the final products.

The synthesis of symmetrical phthalates like dimethyl phthalate and dibutyl phthalate is more straightforward. It is typically achieved by reacting phthalic anhydride with an excess of the corresponding alcohol (methanol or n-butanol, respectively) in the presence of an acid catalyst. researchgate.net

Below is a data table summarizing the synthesis of various phthalate esters, providing a basis for comparative analysis. The yields are indicative and can vary based on the specific reaction conditions and catalyst used.

Table 1: Synthesis of Various Phthalate Esters

| Entry | Phthalate Ester | Alcohol(s) | Catalyst | Reaction Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dimethyl Phthalate | Methanol | FeCl₃ | 50°C, 24h | 58 |

| 2 | Dibutyl Phthalate | n-Butanol | Sulfuric Acid | Reflux | 95.8 |

| 3 | Dioctyl Phthalate | 2-Ethylhexanol | p-Toluenesulfonic Acid | 160°C | High |

The synthesis of a range of phthalate derivatives allows for the investigation of structure-activity relationships, particularly in their application as plasticizers or other specialty chemicals. For instance, the nature of the alkyl chain significantly influences the physical properties of the phthalate, such as its boiling point, viscosity, and plasticizing efficiency. researchgate.net

Mechanistic Investigations of Synthesis Reactions

The synthesis of this compound, through the proposed stepwise method, involves two key mechanistic stages.

Mechanism of Monoester Formation:

The first step, the formation of monomethyl phthalate from phthalic anhydride and methanol, is a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of the oxygen atom of the methanol molecule on one of the carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent proton transfer and collapse of the intermediate result in the formation of the monoester, 2-(methoxycarbonyl)benzoic acid. This step is generally considered to be a facile addition-displacement pathway and can often proceed without a catalyst, although it can be accelerated by the presence of a Lewis acid. researchgate.net

Mechanism of Diester Formation (Fischer-Speier Esterification):

The second step, the esterification of the carboxylic acid group of the monoester with ethyl glycolate, follows the well-established mechanism of Fischer-Speier esterification. This reaction is acid-catalyzed and involves several equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group of the monomethyl phthalate. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Alcohol: The oxygen atom of the hydroxyl group of ethyl glycolate acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the attacking alcohol group) to one of the hydroxyl groups of the tetrahedral intermediate. This converts one of the hydroxyl groups into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, simultaneously expelling a molecule of water.

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to regenerate the catalyst and yield the final unsymmetrical diester, this compound.

This entire process is reversible, and the removal of water is crucial to shift the equilibrium towards the product side and achieve a high yield of the diester. google.com The use of catalysts like FeCl₃ in the second step functions through a Lewis acid mechanism, where the iron(III) coordinates to the carbonyl oxygen, thereby activating the carbonyl group for nucleophilic attack. researchgate.net

Environmental Distribution and Transport of Ethoxycarbonylmethyl Methyl Phthalate

Occurrence and Detection in Diverse Environmental Matrices

Aquatic Systems: Surface Water, Wastewater, and Sediments

No quantitative data from studies monitoring Ethoxycarbonylmethyl methyl phthalate (B1215562) in surface water, wastewater, or sediments were identified. One archaeological study noted the qualitative identification of "methyl phthalyl ethyl glycolate" as a component within ancient resin-impregnated sediment slabs, but this does not represent an environmental concentration.

Terrestrial Environments: Soil and Landfill Leachates

Specific data on the concentration or detection of Ethoxycarbonylmethyl methyl phthalate in soil or landfill leachates could not be located in the reviewed literature.

Atmospheric Compartments: Air and Particulate Matter

There is no available information on the presence or concentration of this compound in ambient air or associated with atmospheric particulate matter.

Environmental Partitioning and Sorption Behavior of Phthalate Esters

Solid-Liquid Partitioning Dynamics (e.g., Sediment-Water, Soil-Water)

Due to the absence of detection and monitoring data, there is no specific information available on the solid-liquid partitioning dynamics of this compound. A 1978 report from the U.S. Environmental Protection Agency mentioned "methyl phthalyl ethyl glycolate" but stated that a bioconcentration factor could not be determined at the time due to a lack of data.

Volatilization and Air-Water Exchange Processes

No studies detailing the volatilization potential or air-water exchange processes for this compound were found.

Information regarding "this compound" is currently unavailable in public research databases.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific environmental data for the chemical compound This compound . While the compound is identified in chemical indices, often under synonyms such as Methyl phthalyl ethyl glycolate (B3277807) , and is associated with CAS numbers including 7195-45-1 and 85-71-2, no dedicated studies on its environmental fate and transport were found.

The specific information required to populate the requested article sections—, Influence of Environmental Factors on Partitioning, and Long-Range Transport and Environmental Cycling Models—is not available in the public domain. Research on phthalates tends to focus on a limited number of high-production-volume compounds like Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP).

Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres strictly to the provided outline for "this compound." Any attempt to do so would necessitate extrapolating from data on other phthalate esters, a practice that would not meet the rigorous and specific requirements of the request.

Further research and environmental monitoring would be required to produce the data necessary to fulfill this request.

Environmental Degradation and Transformation Mechanisms of Ethoxycarbonylmethyl Methyl Phthalate

Abiotic Degradation Pathways and Kinetics

Abiotic degradation involves non-biological processes, primarily hydrolysis and photolysis, that chemically alter the structure of the phthalate (B1215562) ester.

Hydrolysis is a significant abiotic degradation pathway for phthalate esters, involving the cleavage of the ester bonds. The process for an asymmetric diester like Ethoxycarbonylmethyl Methyl Phthalate would occur in a stepwise manner. The first hydrolysis step would yield either monomethyl phthalate and ethyl glycolate (B3277807), or mono(ethoxycarbonylmethyl) phthalate and methanol (B129727). A second hydrolysis step would then cleave the remaining ester bond to form phthalic acid.

The rate of ester hydrolysis is highly dependent on pH. researchgate.net While generally slow in neutral environmental conditions (pH 7), the rate is substantially accelerated by both acidic and basic conditions. chemrxiv.org

Base-Catalyzed Hydrolysis : Under alkaline conditions, the ester is attacked by a hydroxide (B78521) ion (OH-), a strong nucleophile. This is typically the dominant hydrolysis mechanism in environments with elevated pH. The reaction is considered second-order, dependent on the concentrations of both the ester and the hydroxide ions. chemrxiv.org

Acid-Catalyzed Hydrolysis : In acidic conditions, the carbonyl oxygen of the ester group is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The structure of the ester side chains influences the hydrolysis rate, with steric hindrance and electronic effects playing a role. Phthalates with branched or cyclic side chains are generally more susceptible to base-catalyzed hydrolysis than those with linear alkyl chains. nih.gov The half-lives of various phthalates can range from hours to hundreds of years depending on the pH and the specific structure of the ester. nih.gov

Table 1: Representative Hydrolysis Half-Lives of Phthalate Esters at Room Temperature

| Phthalate Ester | pH | Half-Life | Reference |

| Butyl Benzyl Phthalate (BBzP) | 13 | 0.003 hours | chemrxiv.orgresearchgate.net |

| Dimethyl Phthalate (DMP) | 9 | 1.1 years | nih.gov |

| Diethyl Phthalate (DEP) | 9 | 3.2 years | nih.gov |

| Di-n-butyl phthalate (DBP) | 9 | 3.2 years | nih.gov |

Photolysis, or photodegradation, is the breakdown of compounds by light. This process can occur directly, when the molecule itself absorbs photons, or indirectly, through reactions with photochemically generated reactive species. nih.govacs.org

Direct Photolysis : Phthalate esters are reported to be relatively resistant to direct photolysis, as their capacity to absorb photons at wavelengths typical of sunlight is limited. polyu.edu.hk However, some degradation can occur. For instance, the primary mechanism for photolysis of some phthalates in water involves the cleavage of the carbon-oxygen (C–O) bond of the ester linkage. researchgate.net

Indirect Photolysis : This is a more significant pathway for phthalate degradation in both aquatic and atmospheric environments. acs.org In sunlit surface waters, dissolved organic matter (like humic substances) can act as photosensitizers, absorbing light and producing reactive oxygen species such as hydroxyl radicals (•OH) and excited triplet-state species. nih.govacs.org These reactive species then attack and degrade the phthalate molecule. In the atmosphere, the dominant degradation process for phthalates is their gas-phase reaction with hydroxyl radicals.

The rate of photodegradation is influenced by the medium. Studies on DMP and di-n-octyl phthalate (DOP) showed that degradation was significantly faster in aqueous phases compared to organic solvents like n-hexane under simulated sunlight. researchgate.net

Heterogeneous photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade organic pollutants. bohrium.comnih.gov When a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or bismuth tungstate (B81510) (Bi₂WO₆), is irradiated with light of sufficient energy, it generates electron-hole pairs. nih.gov These charge carriers react with water and oxygen to produce highly reactive species, primarily hydroxyl radicals, which can non-selectively mineralize a wide range of organic compounds, including phthalates. researchgate.net

The UV/TiO₂ system has been shown to be highly effective, achieving over 90% degradation of DMP, DEP, and DBP within 90 minutes in laboratory studies. nih.gov Another effective method is the heterogeneous photo-Fenton process, which uses zero-valent iron nanoparticles (nZVI) and hydrogen peroxide (H₂O₂) under UV light. tandfonline.comtandfonline.com This process can achieve high removal efficiencies for phthalates like DMP by generating a large quantity of hydroxyl radicals. tandfonline.com The degradation pathway in these systems typically involves hydroxylation of the aromatic ring, oxidation of the alkyl chains, and eventual ring-opening to form smaller organic acids and ultimately carbon dioxide and water. polyu.edu.hk

Table 2: Efficiency of Different Photocatalytic Systems for Phthalate Degradation

| Phthalate | Photocatalytic System | Degradation Efficiency | Time | Reference |

| DMP | UV/TiO₂ | 93.03% | 90 min | nih.gov |

| DEP | UV/TiO₂ | 92.64% | 90 min | nih.gov |

| DBP | UV/TiO₂ | 92.50% | 90 min | nih.gov |

| DMP | HPF/nZVI | 94% | 60 min | tandfonline.comtandfonline.com |

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation by microorganisms is considered the most effective and primary route for the elimination of phthalate esters from the environment. nih.govresearchgate.net

Under aerobic conditions, a wide variety of bacteria can utilize phthalate esters as a source of carbon and energy. The degradation pathway is a sequential process. nih.govsysu.edu.cn

Ester Hydrolysis : The initial step is the hydrolysis of the phthalate diester, catalyzed by esterase or lipase (B570770) enzymes. nih.gov For an asymmetric compound like this compound, this would involve two steps, first forming a monoester (e.g., monomethyl phthalate) and an alcohol (ethyl glycolate), followed by the hydrolysis of the second ester bond to yield phthalic acid. researchgate.net

Aromatic Ring Activation : The resulting phthalic acid is then attacked by dioxygenase enzymes. nih.govnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol intermediate. ethz.ch

Dehydrogenation and Decarboxylation : The cis-dihydrodiol is then aromatized by a dehydrogenase, followed by a decarboxylation step to yield protocatechuate (3,4-dihydroxybenzoic acid). nih.govresearchgate.net Protocatechuate is a key central intermediate in the aerobic degradation of many aromatic compounds. nih.gov

Ring Cleavage : Finally, the aromatic ring of protocatechuate is cleaved by other dioxygenases, either via ortho- or meta-cleavage pathways. researchgate.net This breaks open the stable ring structure, forming aliphatic intermediates that can then enter central metabolic pathways like the Krebs cycle. nih.govresearchgate.net

The presence of alternative degradation pathways has also been noted. For instance, in soil co-contaminated with methanol, the biodegradation of diethyl phthalate was observed to produce intermediates like ethyl methyl phthalate and dimethyl phthalate, suggesting that transesterification or demethylation mechanisms can occur alongside hydrolysis. nih.gov

Numerous bacterial strains capable of degrading phthalates have been isolated from various contaminated environments, including soil, river sediment, and activated sludge. researchgate.netgregormendelfoundation.comnih.gov These microorganisms exhibit a broad capacity to break down different types of phthalates, although degradation rates are often higher for those with shorter alkyl chains. nih.gov The isolation of such strains is typically performed by enrichment culture techniques, using the target phthalate as the sole source of carbon. gregormendelfoundation.com

Phylogenetic analysis has shown that these degrading bacteria belong to diverse phyla, most commonly Proteobacteria and Actinobacteria. sysu.edu.cn Genera such as Rhodococcus, Gordonia, Bacillus, Pseudomonas, Sphingomonas, and Corynebacterium are frequently reported to contain phthalate-degrading species. sysu.edu.cnethz.chgregormendelfoundation.comnih.govnih.gov

Table 3: Examples of Isolated Bacterial Strains with Phthalate-Degrading Capabilities

| Microbial Genus/Species | Source of Isolation | Phthalate(s) Degraded | Reference |

| Comamonas acidovorans | Activated sludge | General phthalates | researchgate.netgregormendelfoundation.com |

| Sphigomonas sp. (Strain DK4) | River sediment | DEP, DBP, BBP, and others with short alkyl-chains | nih.gov |

| Corynebacterium sp. (Strain O18) | Petrochemical sludge | DEP, DBP, BBP, and others with short alkyl-chains | nih.gov |

| Gordonia sp. | Not specified | DMP, DBP, DnOP | nih.gov |

| Rhodococcus jostii RHA1 | Not specified | Dimethyl, diethyl, dibutyl, dihexyl phthalates | ethz.ch |

| Bacillus marisflavi | Tap water | Benzyl butyl phthalate (BBP), Dimethyl phthalate (DMP) | researchgate.net |

| Arthrobacter keyseri 12B | Not specified | Phthalate | ethz.ch |

Microbial Degradation in Aerobic Conditions[12],[11],[7],[13],[14],[8],

Elucidation of Enzymatic Pathways and Metabolic Intermediates (e.g., Monoesters, Phthalic Acid)

The initial and critical step in the biodegradation of this compound, like other phthalate esters, is the enzymatic hydrolysis of its ester bonds. This reaction is catalyzed by esterases and lipases produced by a wide range of microorganisms. The degradation is expected to proceed in a stepwise manner.

First, one of the ester linkages is cleaved. Given the structure of this compound, this can result in two possible monoesters: monomethyl phthalate (MMP) and a transient ethoxycarbonylmethyl monoester of phthalic acid. However, based on studies of similar asymmetric phthalates, the more probable initial step is the hydrolysis of the more accessible ester bond, leading to the formation of monomethyl phthalate and ethyl glycolate. Subsequently, the remaining ester bond in monomethyl phthalate is hydrolyzed, yielding the central metabolic intermediate, phthalic acid (PA), and methanol. Phthalic acid is a key intermediate in the degradation pathway of most phthalate esters. calstate.edubesjournal.com

Under aerobic conditions, phthalic acid is further hydroxylated by dioxygenases, leading to the formation of protocatechuate, which then undergoes ring cleavage. sysu.edu.cn However, the focus here is on the initial transformation products.

The primary metabolic intermediates in the degradation of this compound are therefore predicted to be:

Monomethyl phthalate (MMP): Formed by the initial hydrolysis of the ethoxycarbonylmethyl ester group.

Phthalic Acid (PA): The central aromatic intermediate formed after the complete hydrolysis of both ester side chains. nih.gov

Ethyl glycolate and Methanol: The respective alcohol side chains released during the hydrolysis steps.

Table 1: Predicted Metabolic Intermediates of this compound Degradation

| Intermediate Compound | Precursor | Enzymatic Process |

|---|---|---|

| Monomethyl Phthalate | This compound | Esterase/Lipase Hydrolysis |

| Phthalic Acid | Monomethyl Phthalate | Esterase/Lipase Hydrolysis |

| Ethyl Glycolate | This compound | Esterase/Lipase Hydrolysis |

| Methanol | Monomethyl Phthalate | Esterase/Lipase Hydrolysis |

Impact of Environmental Factors on Biodegradation Efficiency (Temperature, pH, Salinity, Nutrient Availability)

The efficiency of this compound biodegradation is significantly influenced by various environmental parameters that affect microbial growth and enzymatic activity.

Temperature: Microbial degradation of phthalates generally occurs over a broad temperature range. However, optimal degradation rates are typically observed under mesophilic conditions, generally between 30°C and 37°C. nih.gov Temperatures below this range can slow down microbial metabolism and enzymatic reactions, while excessively high temperatures can lead to enzyme denaturation and reduced microbial activity.

pH: The pH of the environment plays a crucial role in the activity of microbial esterases. Most phthalate-degrading microorganisms exhibit optimal performance at a neutral to slightly alkaline pH, typically in the range of 7.0 to 8.0. Extreme acidic or alkaline conditions can inhibit microbial growth and the enzymatic hydrolysis of the ester bonds. nih.gov

Salinity: High salt concentrations can impose osmotic stress on microbial cells, potentially inhibiting their growth and degradative capabilities. While some specialized halophilic or halotolerant microorganisms can degrade phthalates in saline environments, high salinity generally has an inhibitory effect on the biodegradation efficiency for most terrestrial and freshwater microbial communities.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is vital for microbial growth and metabolism. A balanced supply of these nutrients can enhance the biodegradation of this compound by supporting a robust microbial population. Conversely, nutrient-limited conditions can hinder microbial activity and slow down the degradation process.

Table 2: Influence of Environmental Factors on Phthalate Biodegradation

| Environmental Factor | Optimal Range for Phthalate Degradation | Impact Outside Optimal Range |

|---|---|---|

| Temperature | 30-37°C (Mesophilic) | Decreased microbial and enzymatic activity |

| pH | 7.0-8.0 | Inhibition of microbial growth and enzyme function |

| Salinity | Low to moderate | Osmotic stress and inhibition of non-halophilic microbes |

| Nutrient Availability | Balanced C:N:P ratio | Limitation of microbial growth and metabolism |

Microbial Degradation in Anaerobic Environments

In the absence of oxygen, the biodegradation of this compound follows a distinct set of metabolic pathways, primarily centered on the anaerobic degradation of the phthalic acid intermediate.

Identification of Anaerobic Microbial Consortia

The complete mineralization of phthalate esters under anaerobic conditions is typically carried out by complex microbial consortia, where different groups of microorganisms work syntrophically. These consortia often include:

Fermentative Bacteria: These bacteria are responsible for the initial hydrolysis of the phthalate ester to phthalic acid and the corresponding alcohols.

Acidogenic Bacteria: They further break down the initial fermentation products into simpler organic acids, such as acetate (B1210297), as well as hydrogen and carbon dioxide.

Methanogens: In methanogenic environments, archaea utilize the acetate, hydrogen, and carbon dioxide produced by the other members of the consortium to generate methane.

Sulfate-Reducing Bacteria (SRB): In environments rich in sulfate (B86663), SRBs can outcompete methanogens by using the intermediate products of fermentation as electron donors to reduce sulfate to sulfide. Studies have identified facultative anaerobes such as Thauera sp., Xanthobacter sp., and Agrobacterium sp. as being involved in the degradation of dimethyl phthalate isomers under sulfate-reducing conditions. nih.gov

Biochemical Conversion Pathways (e.g., Thioesterification, Decarboxylation)

Under anaerobic conditions, the degradation of the phthalic acid intermediate proceeds through a pathway that is fundamentally different from the aerobic route. The key biochemical steps include:

Activation via Thioesterification: Phthalic acid is first activated by its conversion to a thioester, typically phthaloyl-CoA. This reaction is catalyzed by a CoA ligase or a CoA transferase. researchgate.netnih.gov

Decarboxylation: The phthaloyl-CoA intermediate then undergoes decarboxylation, where one of the carboxyl groups is removed. This step is catalyzed by the enzyme phthaloyl-CoA decarboxylase and results in the formation of benzoyl-CoA. sysu.edu.cn

Benzoyl-CoA Pathway: Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds. It is further metabolized through a series of reduction and ring-cleavage reactions, ultimately leading to the formation of compounds that can enter central metabolic pathways for complete mineralization to carbon dioxide and methane.

Table 3: Key Biochemical Reactions in Anaerobic Phthalate Degradation

| Reaction | Substrate | Key Enzyme | Product |

|---|---|---|---|

| Thioesterification | Phthalic Acid | CoA Ligase/Transferase | Phthaloyl-CoA |

| Decarboxylation | Phthaloyl-CoA | Phthaloyl-CoA Decarboxylase | Benzoyl-CoA |

Degradation Kinetics and Mathematical Modeling

To predict the environmental persistence and fate of this compound, it is essential to understand its degradation kinetics. Mathematical models, particularly first-order kinetic models, are commonly used for this purpose.

Application of First-Order Kinetic Models

The biodegradation of many phthalate esters at environmentally relevant concentrations can be described by first-order kinetics. nih.govnih.gov This model assumes that the rate of degradation is directly proportional to the concentration of the substrate. The first-order rate equation is expressed as:

dC/dt = -kC

Where:

C is the concentration of the phthalate ester at time t

k is the first-order degradation rate constant (time⁻¹)

The integrated form of this equation is:

ln(C/C₀) = -kt

Where:

C₀ is the initial concentration of the phthalate ester.

From the rate constant (k), the half-life (t₁/₂) of the compound, which is the time required for its concentration to decrease by half, can be calculated as:

t₁/₂ = ln(2)/k ≈ 0.693/k

Table 4: Example First-Order Degradation Rate Constants for Various Phthalate Esters

| Phthalate Ester | Degradation Rate Constant (k) | Half-life (t₁/₂) | Conditions |

|---|---|---|---|

| Dimethyl Phthalate (DMP) | Data varies significantly based on study | Varies | Aerobic, soil/water |

| Diethyl Phthalate (DEP) | Data varies significantly based on study | Varies | Aerobic, sludge |

| Dibutyl Phthalate (DBP) | Data varies significantly based on study | Varies | Anaerobic, sediment |

Note: The values in Table 4 are illustrative and can vary widely depending on the specific experimental conditions.

Predictive Models for Environmental Persistence

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for estimating the environmental persistence of chemicals when experimental data are scarce. nih.gov These models correlate the chemical structure of a compound with its environmental fate properties, such as biodegradation rates and half-lives. nih.gov

For phthalate esters, QSAR models often use molecular descriptors like hydrophobicity (log Kow), molecular weight, and steric parameters to predict their persistence. mdpi.com Generally, phthalates with shorter alkyl chains tend to be more water-soluble and more readily biodegradable. As the length and branching of the alkyl chains increase, their hydrophobicity increases, leading to greater sorption to soil and sediment and reduced bioavailability for microbial degradation, thus increasing their environmental persistence.

Table 1: General Principles of QSAR Models for Predicting Phthalate Persistence

| Model Parameter | Influence on Persistence | Rationale |

| Hydrophobicity (log Kow) | Higher log Kow generally leads to higher persistence. | Increased sorption to organic matter in soil and sediment, reducing bioavailability for microbial degradation. |

| Molecular Weight | Higher molecular weight can correlate with higher persistence. | Larger molecules may have slower diffusion rates and may be less readily transported across cell membranes of microorganisms. |

| Alkyl Chain Length | Longer alkyl chains generally increase persistence. | Increased hydrophobicity and steric hindrance can reduce the rate of enzymatic hydrolysis. |

| Alkyl Chain Branching | Branched alkyl chains generally increase persistence. | Steric hindrance can impede enzymatic access to the ester bonds, slowing down biodegradation. |

Advanced Remediation Technologies for Environmental Phthalate Contamination

Given the widespread presence of phthalates in the environment, various remediation technologies have been developed to remove them from contaminated water and soil. These technologies can be broadly categorized into physical, chemical, and biological methods.

Adsorption Processes Utilizing Novel Materials

Adsorption is a widely used technology for the removal of organic pollutants from water. Activated carbon is a common adsorbent due to its high surface area and porosity. mdpi.com However, research has also focused on the development of novel adsorbent materials with enhanced efficiency and selectivity for phthalates.

Novel materials investigated for phthalate adsorption include:

Modified Biochars: Biochar derived from various biomass sources can be chemically modified to enhance its adsorption capacity for phthalates.

Polymers of Intrinsic Microporosity (PIMs): These materials exhibit high surface areas and can be tailored for the selective adsorption of specific organic molecules like phthalates. researchgate.net

Magnetic Nanoparticles: Surface-functionalized magnetic nanoparticles offer the advantage of easy separation from the treated water using a magnetic field. nih.gov One study reported the development of a novel magnetic adsorbent (Fe3O4@SiO2-R) which demonstrated a maximum adsorption capacity of 645.43 mg g−1 for dibutyl phthalate (DBP) and high removal efficiencies in various water matrices. nih.gov

The efficiency of the adsorption process is influenced by factors such as the properties of the adsorbent (surface area, pore size distribution, surface chemistry), the characteristics of the phthalate (molecular size, hydrophobicity), and the operational conditions (pH, temperature, contact time).

Table 2: Comparison of Adsorbent Materials for Phthalate Removal (Data for Representative Phthalates)

| Adsorbent Material | Target Phthalate | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |

| Magnetic Adsorbent (Fe3O4@SiO2-R) | Dibutyl Phthalate (DBP) | 645.43 | 98.4 (River Water) | nih.gov |

| Polymers of Intrinsic Microporosity (PIM-1) | Di(2-ethylhexyl) Phthalate (DEHP) | ~2.5 | Not Reported | researchgate.net |

| Mesoporous-ordered Carbon | Various Phthalates | 1.62 - 1.83 | ~100 | researchgate.net |

| Activated Carbon | Diethyl Phthalate (DEP) | Not Specified | >90 | mdpi.com |

Note: The data presented is for representative phthalates and not specifically for this compound.

Advanced Oxidation Processes (AOPs) for Phthalate Mineralization

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). acs.org AOPs can lead to the complete mineralization of phthalates into carbon dioxide, water, and inorganic ions. acs.orgiwaponline.com

Common AOPs for phthalate degradation include:

Ozonation: Ozone (O3) is a powerful oxidant that can directly react with phthalates or generate hydroxyl radicals.

UV/H2O2: The combination of ultraviolet (UV) light and hydrogen peroxide (H2O2) generates hydroxyl radicals.

Fenton and Photo-Fenton Processes: These processes use iron salts (Fe2+ or Fe3+) and H2O2 to produce hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. mdpi.com

Photocatalysis: Semiconductor materials like titanium dioxide (TiO2) can generate hydroxyl radicals upon irradiation with UV light. frontiersin.org

The degradation of phthalates by AOPs typically involves the hydroxylation of the aromatic ring, followed by ring opening and subsequent oxidation of the resulting aliphatic intermediates. nih.govresearchgate.net The efficiency of AOPs depends on factors such as the type of AOP, pH, temperature, and the presence of other water constituents that can act as radical scavengers. Studies have shown that combined AOPs, such as UV/Ozone, can achieve higher degradation efficiencies than individual processes. mui.ac.ir For instance, one study found that the UV/O3 process significantly improved the degradation of DEHP up to 80%, compared to 43% and 50% for UV and ozonation alone, respectively. mui.ac.ir

Table 3: Efficiency of Advanced Oxidation Processes for Phthalate Degradation (Data for Representative Phthalates)

| AOP Method | Target Phthalate | Removal Efficiency (%) | Key Findings | Reference |

| Fenton Oxidation | Diallyl Phthalate (DAP) | >95 (TOC removal) | Complete degradation achieved under optimized conditions. | mdpi.com |

| UV/Ozone | Di(2-ethylhexyl) Phthalate (DEHP) | 80 | Synergistic effect observed compared to individual UV and ozone treatment. | mui.ac.ir |

| UV/TiO2 | DMP, DEP, DBP | 92.5 - 93.03 | Showed the strongest degradation ability among the tested systems. | frontiersin.org |

Note: The data presented is for representative phthalates and not specifically for this compound.

Biological Treatment Systems and Bioremediation Strategies

Biological treatment systems harness the metabolic activity of microorganisms to degrade phthalates. These systems are often considered more environmentally friendly and cost-effective than physical or chemical methods.

Membrane Bioreactors (MBRs): MBRs combine a biological reactor with membrane filtration. scirp.orgresearchgate.net This configuration allows for high concentrations of biomass and complete retention of suspended solids, leading to enhanced removal of pollutants like phthalates. nih.gov However, for highly hydrophobic phthalates like DEHP, adsorption to the sludge can be a major removal mechanism rather than biodegradation. scirp.org One study on DEHP removal by a lab-scale MBR showed a maximum removal of 29%, with mass balance indicating that adsorption was the primary removal pathway. scirp.org

Slurry-Phase Reactors: These reactors are used for treating contaminated soils and sludges. The contaminated material is mixed with water to form a slurry, which is then biodegraded in a reactor under controlled conditions (e.g., aeration, nutrient addition, pH). acs.orgscite.aiacs.org Slurry-phase bioreactors can achieve high degradation rates due to the enhanced contact between microorganisms and contaminants. nih.gov A feasibility study on the bioremediation of DEHP-contaminated soil in a slurry-phase reactor showed that optimizing cultural conditions, such as nutrient concentrations and the addition of a selected DEHP-degrading strain, significantly increased the degradation rate. acs.orgacs.org In another study, a soil slurry-sequencing batch reactor was effective in degrading DEHP. researchgate.net

Bioremediation strategies often involve bioaugmentation (the addition of specific microorganisms with desired degradation capabilities) and biostimulation (the addition of nutrients and oxygen to stimulate the activity of indigenous microorganisms). acs.orgacs.org

Table 4: Performance of Biological Treatment Systems for Phthalate Removal (Data for Representative Phthalates)

| Treatment System | Target Phthalate | Removal Efficiency (%) | Key Findings | Reference |

| Membrane Bioreactor (MBR) | Di(2-ethylhexyl) Phthalate (DEHP) | 29 | Adsorption was the dominant removal mechanism. | scirp.org |

| Slurry-Phase Reactor | Di(2-ethylhexyl) Phthalate (DEHP) | 89 (in 76 days) | Bioaugmentation and biostimulation enhanced the natural degradation rate. | acs.orgacs.org |

| Conventional Activated Sludge | Group of six phthalates | Variable, not complete removal | MBR showed similar or better performance at a lower hydraulic retention time. | nih.gov |

Note: The data presented is for representative phthalates and not specifically for this compound.

Advanced Analytical Methodologies for Ethoxycarbonylmethyl Methyl Phthalate and Its Environmental Metabolites

Sophisticated Sample Preparation and Extraction Techniques

Effective sample preparation is fundamental to achieving reliable and accurate results in the analysis of phthalate (B1215562) esters. The primary goal is to isolate the target analytes from complex sample matrices, remove interfering substances, and pre-concentrate the analytes to levels suitable for instrumental detection.

Enhanced Solid-Phase Extraction (SPE) and Microextraction Methods

Solid-Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of phthalates from aqueous samples. mdpi.comnih.gov The method involves passing a liquid sample through a solid adsorbent material (the stationary phase), which retains the analytes. nih.gov Interfering substances are washed away, and the target compounds are subsequently eluted with a small volume of an appropriate solvent. C18 cartridges are commonly used for this purpose. nih.gov

Recent advancements have focused on developing novel adsorbent materials to improve extraction efficiency. For instance, resin-based covalent organic frameworks (COFs) have been successfully used as SPE fillers, demonstrating high recovery rates (over 97% for various phthalates in water and beverage samples) and excellent reusability. mdpi.com

Microextraction techniques, which are miniaturized versions of traditional extraction methods, offer significant advantages, including reduced solvent consumption, shorter extraction times, and minimized sample volume. nih.gov

Solid-Phase Microextraction (SPME): This solvent-free technique uses a polymer-coated fused-silica fiber to extract analytes directly from a sample or its headspace. nih.govvscht.cz The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. vscht.cz Optimization of parameters like fiber coating (e.g., polyacrylate), extraction time, and temperature is crucial for achieving low detection limits. nih.govvscht.cz

Microextraction by Packed Sorbent (MEPS): MEPS integrates the sorbent into a syringe, streamlining the extraction process. A study on various phthalates demonstrated that using a C18 packed sorbent with ethyl acetate (B1210297) as the eluting solvent yielded high recoveries (92-99% in cold drinks) and very low limits of detection (0.003–0.015 ng/mL). nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution that facilitates rapid analyte transfer into the extraction solvent. researchgate.net

| Technique | Sorbent/Solvent | Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Reference |

| SPE | C18 | Food Simulants | 71.27 - 106.97 | 6.0 - 23.8 ng/mL | nih.gov |

| SPE | Resin-based COFs | Water & Beverage | 97.93 - 100.56 | Not Specified | mdpi.com |

| SPME | Polyacrylate Fiber | Water | Not Specified | 0.001 - 0.050 µg/L | vscht.cz |

| MEPS | C18 | Cold Drink | 92.35 - 98.90 | 0.003 - 0.015 ng/mL | nih.gov |

Pressurized Liquid Extraction (PLE) and Ultrasonic Extraction

For solid and semi-solid matrices, Pressurized Liquid Extraction (PLE) and Ultrasonic Extraction are powerful and efficient techniques.

Pressurized Liquid Extraction (PLE) , also known as accelerated solvent extraction, employs solvents at elevated temperatures (e.g., 40–200 °C) and pressures (e.g., 1500–2000 psi). nih.govthermofisher.com These conditions maintain the solvent in a liquid state, increasing its extraction efficiency by enhancing analyte solubility and improving matrix penetration. nih.gov The process is automated, rapid, and significantly reduces solvent consumption compared to traditional methods like Soxhlet extraction. nih.govthermofisher.com

Ultrasonic Extraction (UE) utilizes high-frequency sound waves to create cavitation bubbles in the extraction solvent. acgpubs.orgresearchgate.net The collapse of these bubbles generates localized high pressure and temperature, disrupting the sample matrix and accelerating the diffusion of analytes into the solvent. acgpubs.org UE is valued for its simplicity, speed, and lower solvent usage. acgpubs.orgresearchgate.net Studies comparing UE with conventional methods for extracting phthalates from plastic matrices found that UE provided better recoveries (>80%) and was less time-consuming. acgpubs.orgresearchgate.net A method for analyzing phthalates in marine sediments combined ultrasonic extraction with dispersive solid-phase extraction for cleanup, achieving high recoveries (78-117%) and low detection limits (0.1-0.25 ng/g). nih.gov

Optimization of Extraction Parameters for Diverse Matrices

The efficiency of any extraction method is highly dependent on several key parameters that must be optimized for each specific sample matrix. nih.gov The goal is to maximize the recovery of the target analyte while minimizing the co-extraction of interfering compounds.

Key parameters for optimization include:

Solvent Selection: The choice of solvent is critical. For liquid-liquid extractions, solvents like hexane (B92381) and propanol (B110389) are common. mdpi.com In ultrasonic extraction from plastics, hexane and toluene (B28343) have been investigated. acgpubs.org The polarity of the solvent should be matched to the analyte of interest. For instance, a mixture of ethyl acetate and hexane was found to be effective for extracting di-n-butyl phthalate. researchgate.net

Temperature: Increasing the extraction temperature generally reduces the viscosity of the solvent and increases the kinetic energy of molecules, which can enhance extraction rates. nih.govukm.my In PLE, temperatures can range from 40 to 200°C. thermofisher.com For ultrasonic extraction, an optimal temperature around 70°C has been reported to yield the highest extraction efficiency. ukm.my

Time: Extraction time must be sufficient to allow for the complete transfer of the analyte from the sample to the solvent. For ultrasonic extraction, an optimal time of 20-30 minutes is often recommended, as longer durations might risk the degradation of target analytes. ukm.my

pH and Salt Addition: For aqueous samples, adjusting the pH and adding salt (salting out) can improve the extraction efficiency of phthalates by decreasing their solubility in the water phase. mdpi.com

Sorbent Type (for SPE/SPME): The choice of sorbent material is crucial. Different commercial fibers, such as polydimethylsiloxane (B3030410) (PDMS) and polyacrylate (PA), are evaluated to find the one with the highest affinity for the target phthalates. nih.gov

The optimization process often employs experimental designs, such as multifactor categorical designs, to efficiently study the effects of multiple parameters and their interactions. nih.gov

High-Resolution Chromatographic Separation Techniques

Following extraction and cleanup, the sample extract is analyzed using high-resolution chromatographic techniques to separate, identify, and quantify Ethoxycarbonylmethyl methyl phthalate and its metabolites.

Gas Chromatography (GC) with Capillary Columns

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a robust and widely used technique for the analysis of phthalates. oregonstate.edugcms.cz The separation is performed on a capillary column, which is a long, narrow tube with a stationary phase coated on its inner surface. nih.gov

Column Selection: The choice of capillary column stationary phase is critical for achieving the necessary chromatographic resolution, especially for complex mixtures containing isomers. gcms.cz The most commonly used columns are non-polar or mid-polar phases, such as those with 5% phenyl-methylpolysiloxane (e.g., DB-5MS, Rxi-5ms) or more specialized phases like Rtx-440 and Rxi-XLB, which have shown excellent performance in separating a wide range of phthalates. oregonstate.edugcms.cz

Detection: While flame ionization detectors (FID) and electron capture detectors (ECD) can be used, mass spectrometry (MS) is the preferred detection method due to its high selectivity and sensitivity. oregonstate.edunih.gov Operating the MS in selected ion monitoring (SIM) mode allows for the detection of specific fragment ions characteristic of the target analyte, significantly improving the signal-to-noise ratio and lowering detection limits. nih.govoregonstate.edu

Method Parameters: Optimization of GC parameters such as the injector temperature, carrier gas flow rate, and oven temperature program is essential to ensure good peak shape and resolution. oregonstate.edunih.gov A typical temperature program involves an initial hold followed by a gradual ramp to a final temperature to effectively separate compounds with different boiling points. oregonstate.edu

| Parameter | Typical Condition | Purpose | Reference |

| Column Type | 30 m x 0.25 mm x 0.25 µm Rtx-440 or Rxi-XLB | Provides high resolution for a wide range of phthalates. | gcms.czrestek.com |

| Carrier Gas | Helium | Inert gas to carry analytes through the column. | epa.gov |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. | epa.gov |

| Oven Program | Initial temp 150°C, ramp 5°C/min to 220°C, then 3°C/min to 275°C | Separates analytes based on their boiling points and interaction with the stationary phase. | epa.gov |

| Detector | Mass Spectrometer (MS) in SIM mode | Provides high sensitivity and selective quantification. | oregonstate.edu |

High-Performance Liquid Chromatography (HPLC) with Varied Column Chemistries

High-Performance Liquid Chromatography (HPLC) is another powerful technique for phthalate analysis, often preferred for less volatile or thermally sensitive metabolites. govst.eduresearchgate.net

Separation Mode: Reversed-phase HPLC is the most common mode used for phthalate analysis. govst.edu In this mode, a non-polar stationary phase is used with a polar mobile phase. govst.edu

Column Chemistries: The C18 column (an octadecyl carbon chain bonded to silica) is the most frequently used stationary phase for separating phthalates. govst.eduresearchgate.net This type of column effectively separates compounds based on their hydrophobicity. Other column chemistries, such as C8, are also employed. researchgate.net

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. govst.edu The separation can be performed using an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time), with the latter being more effective for separating complex mixtures with a wide range of polarities. govst.edu

Detection: A Diode Array Detector (DAD) or a UV detector is commonly used, with detection often set around 224-230 nm, where phthalates exhibit strong absorbance. nih.govgovst.edu For higher sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). chromatographyonline.coms4science.at This combination allows for very low detection limits and is particularly useful for analyzing trace levels of phthalate metabolites in biological matrices like urine. chromatographyonline.com

| Parameter | Typical Condition | Purpose | Reference |

| Column Type | C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) | Reversed-phase separation based on hydrophobicity. | govst.edus4science.at |

| Mobile Phase | Gradient of Methanol and Water | Elutes compounds with varying polarities. | govst.edu |

| Detection | Diode Array Detector (DAD) or UV Detector | Quantifies analytes based on UV absorbance (e.g., at 224 nm). | nih.gov |

| Detection (Advanced) | Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and specificity for trace-level analysis. | chromatographyonline.coms4science.at |

| Flow Rate | Varies (e.g., 0.2 - 1.0 mL/min) | Controls the speed of the mobile phase and analysis time. | govst.edu |

Multidimensional Chromatography Approaches

The analysis of this compound and its metabolites in complex environmental matrices presents significant challenges due to the presence of numerous isomers and co-eluting contaminants. Multidimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GC×GC), offers enhanced separation power to address these challenges. This technique employs two columns with different stationary phase selectivities, providing a much higher peak capacity than single-column GC.

In a typical GC×GC setup for phthalate analysis, a nonpolar column is used in the first dimension for a primary separation based on boiling point, while a more polar column in the second dimension separates isomers and structurally similar compounds based on polarity. This approach allows for the separation of target phthalates from complex matrix interferences, such as those found in soil, sediment, and biological tissues. While specific studies on this compound are not extensively documented, the methodology is well-established for the broader class of phthalate esters. For instance, online coupled liquid chromatography-gas chromatography (LC-GC) systems with specialized interfaces have been developed for the automated analysis of phthalates in challenging matrices like landfill leachate, minimizing sample pretreatment and enhancing sensitivity. conicet.gov.ar

The enhanced resolution from GC×GC not only improves qualitative identification but also leads to more accurate quantification by resolving target analytes from interfering peaks.

Advanced Detection and Quantification Methods

The selection of an appropriate detection method is critical for the sensitive and selective quantification of this compound and its metabolites. The choice depends on factors such as the required detection limits, the complexity of the sample matrix, and the desired level of confidence in identification.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) with GC-MS

Tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity, particularly for analyzing trace levels of phthalate metabolites in complex biological matrices like urine. nih.govcdc.govrsc.org In MS/MS, a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), drastically reduces background noise and matrix effects. chromatographyonline.com High-performance liquid chromatography (HPLC) is often coupled with MS/MS (LC-MS/MS) for the analysis of less volatile phthalate metabolites. nih.govcdc.govchromatographyonline.comnih.gov

Table 1: Comparison of GC-MS and LC-MS/MS for Phthalate Analysis

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Analytes | Parent Phthalate Esters (Volatile) | Phthalate Metabolites (Less Volatile, More Polar) rsc.org |

| Derivatization | Generally not required for parent compounds, but may be used for metabolites. chromatographyonline.com | Not required. chromatographyonline.com |

| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), often in negative mode. cdc.gov |

| Selectivity | Good; improved with Selected Ion Monitoring (SIM). | Excellent; Multiple Reaction Monitoring (MRM) minimizes interferences. chromatographyonline.com |

| Sensitivity | ng/L to µg/L range. conicet.gov.ar | pg/L to ng/L range. nih.govcdc.gov |

| Common Application | Environmental samples (water, soil, air). restek.comoregonstate.edu | Biological samples (urine, blood). nih.govnih.gov |

Electron Capture Detection (ECD) in Parallel Column Systems

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique for detecting electrophilic compounds like phthalate esters. U.S. EPA Method 8061A specifies GC-ECD for the analysis of phthalates in environmental samples. epa.govepa.gov The method's sensitivity is often limited by interferences present in the sample rather than instrumental limitations. epa.gov

To enhance the reliability of compound identification, EPA Method 8061A recommends a parallel column confirmation analysis. epa.gov This involves using two columns of different polarity to separate the sample simultaneously. A compound is considered positively identified only if its retention times on both columns match those of a known standard. This dual-column approach significantly reduces the likelihood of false positives arising from co-eluting interfering compounds. While GC-MS is often used for confirmation, the dual-column GC-ECD setup provides an alternative with excellent sensitivity. restek.comepa.gov

Spectrophotometric Detection (UV-Vis) in HPLC-based Systems

High-performance liquid chromatography with ultraviolet-visible (HPLC-UV) detection is another method used for the determination of phthalates. researchgate.nettandfonline.comnih.gov Phthalates contain a benzene (B151609) ring, which acts as a chromophore, allowing for detection by UV absorbance, typically around 225-230 nm. nih.govmdpi.com This method is often simpler and more cost-effective than mass spectrometry-based techniques.

However, HPLC-UV has notable limitations. Its sensitivity is generally lower than that of GC-MS or GC-ECD. cdc.gov More importantly, its selectivity is poor in complex matrices, as many other organic compounds absorb UV light in the same wavelength range, leading to potential interferences and inaccurate quantification. usm.mymdpi.com Therefore, HPLC-UV is more suitable for analyzing relatively clean samples or as a screening tool. researchgate.netnih.gov The use of a photodiode array (PDA) detector can improve confidence in identification by providing the UV spectrum of the eluting peak, which can be compared to a library of standard spectra. ebrary.net

Development of Novel Sensor Technologies

Recent research has focused on developing rapid, portable, and low-cost sensor technologies for the on-site detection of phthalates, overcoming the limitations of lab-based chromatographic methods. bohrium.com These novel sensors often utilize nanomaterials and specific recognition elements to achieve high sensitivity and selectivity.

Electrochemical Sensors: These sensors measure changes in electrical signals (e.g., current, impedance) upon interaction with phthalates. ccspublishing.org.cn Modifications of electrodes with materials like carbon nanotubes, copper nanoparticles, and specific enzymes or molecularly imprinted polymers (MIPs) can enhance performance, achieving detection limits in the nanomolar range. ccspublishing.org.cnnih.govresearchgate.net

Fluorescent Sensors: These sensors rely on changes in fluorescence intensity when the sensor material interacts with phthalates. Quantum dots (QDs) and specifically designed organic molecules can act as fluorescent probes. wrc.org.zanih.govnih.gov For example, a sensor based on porous crystalline ribbons containing nitrophenyl groups demonstrated a limit of detection for di(2-ethylhexyl) phthalate (DEHP) as low as 0.03 ppb by detecting the fluorescence enhancement caused by the suppression of intramolecular motion upon phthalate binding. nih.govacs.org

Table 2: Overview of Novel Sensor Technologies for Phthalate Detection

| Sensor Type | Principle of Operation | Key Features | Reported Detection Limits (for various phthalates) |

|---|---|---|---|

| Electrochemical Biosensor | Enzymatic reaction with phthalates causes a measurable change in current. nih.gov | High sensitivity, use of biological recognition elements (e.g., esterase). nih.gov | 0.03–0.08 nmol/L nih.gov |

| Electrochemical Impedance Sensor | Binding of phthalates to a modified electrode surface changes the charge-transfer resistance. ccspublishing.org.cnresearchgate.net | Label-free detection, high sensitivity. ccspublishing.org.cn | 4.5 nmol/L ccspublishing.org.cn |

| Fluorescent Nanosensor | Binding of phthalates to a fluorescent probe (e.g., quantum dots, specific dyes) causes a change in fluorescence intensity (quenching or enhancement). nih.govacs.org | High sensitivity, potential for visual detection, rapid response. nih.govnih.gov | 0.03 ppb (0.077 nmol/L) acs.org |

Rigorous Method Validation and Quality Assurance Protocols

To ensure the reliability and accuracy of data generated for this compound, rigorous method validation and strict quality assurance/quality control (QA/QC) protocols are essential. Standardized procedures, such as those outlined by the U.S. Environmental Protection Agency (EPA), provide a framework for these protocols. epa.govepa.govnemi.gov

Method Validation involves experimentally verifying that the analytical method is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (R²) of the resulting curve, which should ideally be >0.99. researchgate.netjst.go.jp

Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked matrix samples. Recoveries are typically expected to be within a range of 70-120%. nih.govresearchgate.net

Precision: The degree of agreement among independent measurements under specified conditions. It is usually expressed as the relative standard deviation (RSD) of replicate measurements, with values typically required to be <15-20%. nih.govresearchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected above the background noise.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govcdc.gov

Quality Assurance (QA) encompasses all planned and systematic activities to ensure that data meet specified quality standards. Quality Control (QC) involves the operational techniques used to fulfill these quality requirements. Essential QC procedures for phthalate analysis include: epa.govnemi.gov

Method Blanks: A clean sample matrix analyzed to check for contamination during the entire analytical process. Phthalates are ubiquitous laboratory contaminants, so rigorous blank control is critical. epa.gov

Matrix Spikes: A known amount of the target analyte is added to a sample before extraction to assess matrix effects on the analytical recovery.

Surrogates: Compounds that are chemically similar to the target analytes but not expected to be in the sample are added to every sample, blank, and standard to monitor the performance of the method for each individual sample. epa.gov

Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte, used to monitor the performance of the laboratory and the analytical method over time.

Table 3: Key QA/QC Parameters and Acceptance Criteria for Phthalate Analysis

| QC Parameter | Purpose | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Method Blank | Assess laboratory contamination. | Below the Limit of Quantification (LOQ). | epa.gov |

| Linearity (Calibration Curve) | Establish the quantitative range of the method. | Coefficient of Determination (R²) > 0.99. | jst.go.jpresearchgate.net |

| Accuracy (Matrix Spike Recovery) | Evaluate the method's ability to accurately measure the analyte in the sample matrix. | 70-130% recovery. | researchgate.net |

| Precision (Replicate Analyses) | Assess the reproducibility of the method. | Relative Standard Deviation (RSD) < 20%. | nih.govresearchgate.net |

| Surrogate Recovery | Monitor the performance of sample preparation and analysis for each sample. | Typically within a 70-130% recovery window. | epa.gov |

| Laboratory Control Sample (LCS) | Monitor the overall performance of the analytical method. | Recovery within established laboratory control limits (e.g., 80-120%). | epa.gov |

Determination of Method Detection Limits (MDLs) and Quantification Limits (LOQs)

The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy.

For phthalate analysis, MDLs and LOQs are determined by analyzing replicate samples spiked with the analytes at a low concentration level. These limits are crucial for understanding the sensitivity of an analytical method and for interpreting data, especially in environmental monitoring where concentrations can be very low.

Illustrative MDLs and LOQs for Common Phthalate Esters:

The following table presents typical MDLs and LOQs for several phthalate esters in various matrices, as determined by different analytical techniques. This data is provided to exemplify the sensitivity of methods used for phthalate analysis.

| Analyte | Matrix | Method | MDL (ng/mL) | LOQ (ng/mL) |

| Dimethyl phthalate (DMP) | Water | GC-MS | 0.3 | - |

| Diethyl phthalate (DEP) | Water | GC-MS | 0.4 | - |

| Dibutyl phthalate (DBP) | Water | GC-MS | 2.6 | - |

| Di(2-ethylhexyl) phthalate (DEHP) | Water | GC-MS | 1.0 | - |

| Mono-methyl phthalate | Urine | LC-MS/MS | - | 0.3 |

| Mono-ethyl phthalate | Urine | LC-MS/MS | - | 0.3 |

| Mono-butyl phthalate | Urine | LC-MS/MS | - | 1.0 |

| Mono-2-ethylhexyl phthalate | Urine | LC-MS/MS | - | 1.0 |

Note: Data is illustrative and sourced from various studies on phthalate analysis. nih.govnih.gov

Assessment of Linearity, Calibration Range, and Matrix Effects

Linearity and Calibration Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The calibration range is the range of concentrations over which the method is linear. This is typically assessed by analyzing a series of calibration standards of known concentrations and evaluating the resulting calibration curve using linear regression. A high coefficient of determination (R²) is indicative of good linearity.

Matrix Effects: Environmental samples are complex, and co-extracted substances can interfere with the ionization of the target analyte in the mass spectrometer source, leading to either suppression or enhancement of the signal. This is known as the matrix effect. It is a significant challenge in quantitative analysis and is typically evaluated by comparing the response of an analyte in a standard solution to its response in a sample matrix spiked at the same concentration.

Illustrative Linearity Data for Common Phthalates:

| Analyte | Method | Calibration Range (µg/L) | Coefficient of Determination (R²) |

| Dimethyl phthalate (DMP) | GC-MS | 0.01 - 100 | >0.99 |

| Diethyl phthalate (DEP) | GC-MS | 0.01 - 100 | >0.99 |

| Dibutyl phthalate (DBP) | GC-MS | 0.01 - 100 | >0.99 |

| Di(2-ethylhexyl) phthalate (DEHP) | GC-MS | 0.05 - 100 | >0.99 |

Note: This data is representative of typical performance for phthalate analysis. researchgate.net

Recovery Studies and Reproducibility Assessment

Recovery Studies: Recovery studies are performed to evaluate the accuracy of an analytical method. This is done by spiking a blank sample matrix with a known concentration of the analyte and then analyzing the sample. The percentage of the analyte that is detected is the recovery. Good recovery values, typically in the range of 80-120%, indicate that the method is accurately measuring the amount of analyte in the sample.

Reproducibility Assessment: Reproducibility, or precision, is the measure of the agreement among replicate measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of the replicate measurements. Low RSD values indicate high precision.

Illustrative Recovery and Reproducibility Data for Phthalates in Water:

| Analyte | Spiking Level (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (%) |

| Dimethyl phthalate (DMP) | 30 | 98.5 | 5.2 |

| Diethyl phthalate (DEP) | 30 | 97.2 | 6.1 |

| Dibutyl phthalate (DBP) | 30 | 100.4 | 4.8 |

| Di(2-ethylhexyl) phthalate (DEHP) | 30 | 102.1 | 7.4 |

Note: This data exemplifies typical recovery and precision for phthalate analysis in water samples. mdpi.com

Strategies for Interference Resolution and Coelution Management

In the analysis of complex environmental samples, interferences from other compounds can pose a significant challenge. Coelution occurs when two or more compounds elute from the chromatographic column at the same time, making it difficult to distinguish between them.

Several strategies are employed to manage these issues:

High-Resolution Chromatography: The use of high-resolution capillary columns in gas chromatography provides better separation of analytes from potential interferences.

Mass Spectrometry Detection: Mass spectrometry, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, provides high selectivity. By monitoring for specific ions or ion transitions that are characteristic of the target analyte, it is possible to distinguish it from coeluting compounds.

Sample Preparation and Cleanup: Effective sample preparation techniques, such as solid-phase extraction (SPE), can be used to remove interfering compounds from the sample matrix before analysis. researchgate.net

Use of Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards that are chemically identical to the analyte but have a different mass can help to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the analysis.

By implementing these strategies, analytical chemists can develop robust and reliable methods for the determination of this compound and its metabolites in a variety of environmental matrices.

Mechanistic Studies and Environmental Interactions of Ethoxycarbonylmethyl Methyl Phthalate with Non Human Biota

Ecotoxicological Assessments in Model Organisms (excluding human and clinical studies)

Impacts on Aquatic Organisms (e.g., Fish, Algae, Invertebrates)

Fish: Studies on common phthalates like DEHP and DBP have demonstrated various adverse effects on fish. These include endocrine disruption, reproductive impairment, and developmental abnormalities. For instance, exposure to certain phthalates has been linked to altered sex hormone levels and feminization of male fish.

Invertebrates: Aquatic invertebrates, such as daphnids, are standard model organisms in ecotoxicology. They have been shown to be sensitive to phthalate (B1215562) exposure, with effects including mortality, reduced reproduction, and developmental issues.

Interactive Data Table: Ecotoxicity of Selected Phthalates in Aquatic Organisms (Analogue Data)

| Compound | Organism | Endpoint | Value (mg/L) |

| Di(2-ethylhexyl) phthalate (DEHP) | Daphnia magna (Water flea) | 48h EC50 | >0.049 |

| Dibutyl phthalate (DBP) | Daphnia magna (Water flea) | 48h EC50 | 2.99 |

| Dimethyl phthalate (DMP) | Daphnia magna (Water flea) | 48h EC50 | 45.9 |

| Di(2-ethylhexyl) phthalate (DEHP) | Oncorhynchus mykiss (Rainbow trout) | 96h LC50 | >0.22 |

| Dibutyl phthalate (DBP) | Oncorhynchus mykiss (Rainbow trout) | 96h LC50 | 0.73 |

| Dimethyl phthalate (DMP) | Oncorhynchus mykiss (Rainbow trout) | 96h LC50 | 39 |

| Dibutyl phthalate (DBP) | Pseudokirchneriella subcapitata (Green algae) | 72h EC50 (growth) | 0.73 |

| Dimethyl phthalate (DMP) | Pseudokirchneriella subcapitata (Green algae) | 72h EC50 (growth) | 39.8 |

Note: This table presents data for well-studied phthalates as analogues, due to the lack of specific data for Ethoxycarbonylmethyl methyl phthalate. EC50: Half maximal effective concentration; LC50: Half maximal lethal concentration.

Effects on Terrestrial Microorganisms and Plant Systems

Specific research on the effects of this compound on terrestrial microorganisms and plant systems is not available. However, studies on other phthalates provide some insights into their potential impacts.